(±)-Fluoxetine-d5 Oxalate (phenyl-d5) (±)-Fluoxetine-d5 Oxalate (phenyl-d5) One of the isotopic labelled form of (±)-Fluoxetine Oxalate, which is a 5-HTP reuptake inhibitor and could be used as an antidepressant agent.
Brand Name: Vulcanchem
CAS No.: 1219804-82-6
VCID: VC0196608
InChI: InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D;
SMILES:
Molecular Formula: C19H20F3NO5
Molecular Weight: 404.4 g/mol

(±)-Fluoxetine-d5 Oxalate (phenyl-d5)

CAS No.: 1219804-82-6

VCID: VC0196608

Molecular Formula: C19H20F3NO5

Molecular Weight: 404.4 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

(±)-Fluoxetine-d5 Oxalate (phenyl-d5) - 1219804-82-6

Description

(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a deuterated analogue of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating depression and other mental health conditions. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling enhances the compound's stability and allows for precise tracking in biological studies using mass spectrometry techniques .

Applications in Research

(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is primarily used in pharmacokinetic studies to investigate how drugs are absorbed, distributed, metabolized, and excreted in the body. By administering this isotopically labeled fluoxetine alongside the regular drug, researchers can distinguish between the two using mass spectrometry, providing insights into its absorption rate, distribution patterns, and elimination pathways .

Biological Activity

The biological activity of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) mirrors that of its non-deuterated counterpart, fluoxetine. It exhibits significant antidepressant effects through serotonin reuptake inhibition and may have neuroprotective properties and influence neurogenesis in certain contexts. Interaction studies focus on its effects on various neurotransmitter systems, particularly serotonin, and its potential interactions with other neurotransmitter receptors like norepinephrine and dopamine.

Comparison with Other SSRIs

While (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a unique tool due to its isotopic labeling, other SSRIs like sertraline, paroxetine, and citalopram have different chemical structures and mechanisms of action. These compounds are used for similar therapeutic purposes but may have distinct side effects and efficacy profiles.

Compound NameStructural CharacteristicsUnique Features
FluoxetineNon-deuterated versionWidely used SSRI for depression
SertralineDifferent chemical structurePotent SSRI with additional effects on dopamine
ParoxetineSimilar mechanism but different side effectsKnown for higher incidence of withdrawal symptoms
CitalopramDistinct stereochemistryEffective in treating anxiety disorders
CAS No. 1219804-82-6
Product Name (±)-Fluoxetine-d5 Oxalate (phenyl-d5)
Molecular Formula C19H20F3NO5
Molecular Weight 404.4 g/mol
IUPAC Name N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid
Standard InChI InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D;
Standard InChIKey CKOSCBUBUNGPOY-CERKJNTMSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O
Canonical SMILES CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O
Purity 95% by HPLC; 98% atom D
Related CAS 114414-02-7 (unlabelled)
1173020-43-3 (hydrocholoride)
Synonyms N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate
Tag Fluoxetine Impurities
PubChem Compound 119025562
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator